Cas no 126422-57-9 (Bis-propargyl-PEG2)

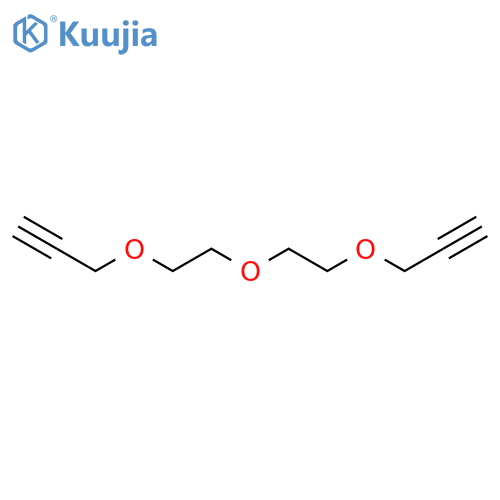

Bis-propargyl-PEG2 structure

商品名:Bis-propargyl-PEG2

CAS番号:126422-57-9

MF:C10H14O3

メガワット:182.216363430023

MDL:MFCD22201523

CID:2084470

PubChem ID:253662542

Bis-propargyl-PEG2 化学的及び物理的性質

名前と識別子

-

- Bis-propargyl-PEG3

- Diethylene Glycol Bis(2-propynyl) Ether

- 3-[2-(2-prop-2-ynyloxyethoxy)ethoxy]propyne

- 4,7,10-trioxahexadeca-1,12-diyne

- 4,7,10-trioxatrideca-1,12-diine

- 4,7,10-trioxatrideca-1,12-diyne

- bis(2-propynoxyethyl)ether

- bis-O-propargyl-di(ethylene glycol)

- PROPARGYL-PEG3-PROPARGYL

- 3-[2-[2-(2-Propynyloxy)ethoxy]ethoxy]-1-propyne

- 4,7,10-Trioxa-1,12-tridecadiyne

- Bis-propargyl-PEG2

- Alkyne-PEG3-Alkyne

- 3-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)prop-1-yne

- 3-(2-[2-(Prop-2-yn-1-yloxy)ethoxy]ethoxy)prop-1-yne

- 1-Propyne, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-

- BIPG1298

- D4581

- 3-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)prop-1-yn

- 3-{2-[2-(PROP-2-YN-1-YLOXY)ETHOXY]ETHOXY}PROP-1-YNE

- 3-[2-(2-prop-2-ynoxyethoxy)ethoxy]prop-1-yne

- AMY4486

- LCWG013

- BFA42257

- AS-64040

- AKOS030630024

- MFCD22201523

- BP-26131

- Bis-propargyl-PEG, MW 2,000

- CS-0113213

- 126422-57-9

- BP-20676

- DB-203599

- SCHEMBL15800508

- HY-133191

- S10507

-

- MDL: MFCD22201523

- インチ: 1S/C10H14O3/c1-3-5-11-7-9-13-10-8-12-6-4-2/h1-2H,5-10H2

- InChIKey: ZQNBDEOGKNZIQM-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])C([H])([H])OC([H])([H])C#C[H])C([H])([H])C([H])([H])OC([H])([H])C#C[H]

計算された属性

- せいみつぶんしりょう: 182.09400

- どういたいしつりょう: 182.094294304 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 8

- 複雑さ: 171

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 27.7

- ぶんしりょう: 182.22

じっけんとくせい

- 色と性状: No data available

- ゆうかいてん: No data available

- ふってん: 103°C/6mmHg(lit.)

- フラッシュポイント: 78.7±20.5 °C

- 屈折率: 1.4610 to 1.4650

- PSA: 27.69000

- LogP: 0.30260

Bis-propargyl-PEG2 セキュリティ情報

- ヒント:に警告

- シグナルワード:warning

- 危害声明: H227

- 警告文: P210-P280-P370+P378-P403+P235-P501

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:0-10°C

Bis-propargyl-PEG2 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM244616-10g |

Bis-propargyl-PEG2 |

126422-57-9 | 97% | 10g |

$170 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1183853-250mg |

Bis-propargyl-PEG2 |

126422-57-9 | 98% | 250mg |

¥46.00 | 2024-08-09 | |

| Key Organics Ltd | AS-64040-5G |

3-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}prop-1-yne |

126422-57-9 | >97% | 5g |

£128.00 | 2025-02-08 | |

| ZHUO CAI SHENG WU | LCWG013-25g |

Bis-propargyl-PEG2 |

126422-57-9 | 95% | 25g |

$447.00 | 2021-09-16 | |

| abcr | AB474334-5g |

Diethylene glycol bis(2-propynyl) ether, 98%; . |

126422-57-9 | 98% | 5g |

€154.60 | 2025-02-21 | |

| ZHUO CAI SHENG WU | LCWG013-1g |

Bis-propargyl-PEG2 |

126422-57-9 | 95% | 1g |

$45.00 | 2021-09-16 | |

| Chemenu | CM244616-250mg |

Bis-propargyl-PEG2 |

126422-57-9 | 97% | 250mg |

$66 | 2022-06-13 | |

| abcr | AB474334-5 g |

Diethylene glycol bis(2-propynyl) ether, 98%; . |

126422-57-9 | 98% | 5g |

€154.60 | 2023-07-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X35445-5g |

3-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)prop-1-yne |

126422-57-9 | 95% | 5g |

¥339.0 | 2024-07-18 | |

| TRC | B523145-50mg |

bis-Propargyl-PEG3 |

126422-57-9 | 50mg |

$ 50.00 | 2022-06-07 |

Bis-propargyl-PEG2 関連文献

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

126422-57-9 (Bis-propargyl-PEG2) 関連製品

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 81216-14-0(7-bromohept-1-yne)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:126422-57-9)Bis-propargyl-PEG2

清らかである:99%/99%

はかる:5g/25g

価格 ($):314.0/1100.0